2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid
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Overview
Description
2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid is an organic compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . This compound is characterized by the presence of a cyclobutyl ring, which is a four-membered carbon ring, and two hydroxyl groups attached to the acetic acid moiety. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclobutanone with glyoxylic acid under basic conditions to form the desired product The reaction typically requires a catalyst such as sodium hydroxide and is carried out at room temperature
Chemical Reactions Analysis
2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially affecting their activity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid can be compared with other similar compounds such as:
2-Hydroxy-2-(1-hydroxycyclopropyl)acetic acid: This compound has a cyclopropyl ring instead of a cyclobutyl ring, resulting in different chemical properties and reactivity.
2-Hydroxy-2-(1-hydroxycyclopentyl)acetic acid: The presence of a cyclopentyl ring makes this compound more stable and less reactive compared to the cyclobutyl derivative.
The uniqueness of this compound lies in its specific ring structure and the presence of two hydroxyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-hydroxy-2-(1-hydroxycyclobutyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-4(5(8)9)6(10)2-1-3-6/h4,7,10H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBCZPQLRVXXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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